BenchChemオンラインストアへようこそ!

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

CNS drug discovery ADME prediction blood-brain barrier permeability

Select this compound for its unique C4-ether-linked nicotinonitrile regiochemistry and acetyl spacer, which distinguish it from direct N–C linked analogs. With zero HBDs, a TPSA of 84 Ų, and XLogP of 2.3, it is an optimal, BBB-permeable scaffold for CNS kinase, ion channel, or GPCR programs. Ideal as a versatile intermediate for parallel SAR exploration or as a neutral ADME reference standard in benzimidazole-piperidine series.

Molecular Formula C20H19N5O2
Molecular Weight 361.405
CAS No. 1797062-38-4
Cat. No. B2780434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797062-38-4
Molecular FormulaC20H19N5O2
Molecular Weight361.405
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=NC4=CC=CC=C43
InChIInChI=1S/C20H19N5O2/c21-12-15-4-3-9-22-20(15)27-16-7-10-24(11-8-16)19(26)13-25-14-23-17-5-1-2-6-18(17)25/h1-6,9,14,16H,7-8,10-11,13H2
InChIKeyKXBFOOXYONBERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-38-4): Structural Identity and Physicochemical Profile for Research Procurement


2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-38-4, PubChem CID 72717264) is a synthetic heterocyclic small molecule (C20H19N5O2, MW 361.4 g/mol) belonging to the benzimidazole–piperidine–nicotinonitrile hybrid class [1]. It features a 1H-benzo[d]imidazole ring linked via an acetyl bridge to a piperidine ring, which in turn is connected through an ether oxygen at the 4-position to a nicotinonitrile (2-cyanopyridine) moiety. Computed physicochemical properties from PubChem include XLogP3-AA of 2.3, Topological Polar Surface Area (TPSA) of 84 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is catalogued by several screening and building-block suppliers and has been referenced in patent families covering substituted benzimidazole-type piperidine compounds for therapeutic applications [2].

Why 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile Cannot Be Replaced by Generic Benzimidazole–Piperidine Analogs


Even within the congested benzimidazole–piperidine chemical space, substitution at the N-acyl position, the piperidine C4 linkage type, and the nicotinonitrile regioisomer profoundly alters molecular recognition, solubility, and ADME parameters [1]. Closely related compounds such as 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1146080-74-1) differ in two critical aspects: they employ a direct N–C bond between piperidine and benzimidazole (vs. an acetyl linker) and attach the piperidine at the benzimidazole 2-position rather than at the piperidine N-acyl position [2]. These structural variations shift the spatial orientation of the nicotinonitrile pharmacophore, alter hydrogen-bonding capacity (zero donors in the target compound versus one or two in hydroxyl/amino-substituted analogs), and change the molecular flexibility (four rotatable bonds in the target compound versus three to five in common analogs) [1]. Generic substitution therefore risks changing target engagement, selectivity, and pharmacokinetic profile in ways that cannot be predicted without explicit comparative testing.

Quantitative Differentiation Evidence for 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-38-4) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates Blood–Brain Barrier Penetration Potential from Hydroxylated Analogs

The target compound exhibits a computed TPSA of 84 Ų, placing it within the empirically derived threshold for favorable CNS penetration (TPSA < 90 Ų), whereas the closely related hydroxyl analog 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS 1146080-74-1) has a higher TPSA due to its additional hydroxyl group, reducing its predicted passive BBB permeation [1] [2]. This difference is directly relevant for neuroscience-focused screening campaigns where CNS exposure is a prerequisite.

CNS drug discovery ADME prediction blood-brain barrier permeability

Zero Hydrogen Bond Donors Confer Physicochemical Differentiation from Amino- and Hydroxy-Substituted Piperidine Analogs

The target compound contains zero hydrogen bond donors (HBD = 0), distinguishing it from analogs such as 2-(2-(4-aminopiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (HBD = 1 due to primary amine) and 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (HBD = 1 due to hydroxyl) [1] [2]. The absence of HBDs reduces aqueous solubility but eliminates hydrogen-bond-mediated efflux transporter recognition (e.g., P-glycoprotein), potentially improving oral absorption and intracellular accumulation compared to HBD-bearing analogs [3].

solubility optimization hydrogen bonding medicinal chemistry design

Ether-Linked Nicotinonitrile at Piperidine C4 Position Distinguishes SAR from Direct N-Linked Benzimidazole-Piperidine Analogs

The target compound positions the nicotinonitrile group at the piperidine C4 position via an ether oxygen linkage, whereas the majority of patent-exemplified benzimidazole-piperidine-nicotinonitrile hybrids (e.g., those in WO2014102594A2) attach the nicotinonitrile directly via an N–C bond at the benzimidazole 2-position [1] [2]. Published SAR for benzimidazole-nicotinonitrile TRPC6 inhibitors demonstrates that the spatial orientation of the cyanopyridine ring relative to the benzimidazole core is a critical determinant of potency; the 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile scaffold achieves TRPC6 IC₅₀ values of 12 nM, but the C4-ether regioisomeric series has not been systematically explored, representing an under-sampled region of chemical space [3].

kinase inhibitor design structure-activity relationship TRPC6 inhibition

XLogP of 2.3 Optimizes Ligand Efficiency Metrics Relative to More Lipophilic Benzimidazole-Piperidine Screening Compounds

The target compound has a computed XLogP3-AA of 2.3, which is approximately 0.5–1.0 log units lower than many benzimidazole-piperidine screening hits that incorporate bulkier N-acyl substituents such as naphthoyl (predicted XLogP ~3.2) or phenylbutanoyl (predicted XLogP ~3.0) [1] [2]. In medicinal chemistry optimization, reducing lipophilicity while maintaining potency is a key objective for improving metabolic stability, reducing off-target binding (promiscuity), and enhancing aqueous solubility [3]. The moderate lipophilicity of this compound (XLogP = 2.3) places it in a favorable range for lead optimization, whereas more lipophilic analogs (XLogP > 3.0) carry increased risk of cytochrome P450 inhibition and phospholipidosis.

ligand efficiency lipophilicity optimization drug-likeness

Acetyl Linker Between Benzimidazole and Piperidine Modulates Conformational Flexibility Compared to Direct N–C Linked Analogs

The target compound incorporates a –C(=O)CH₂– (acetyl) spacer between the benzimidazole N1 and the piperidine N1, introducing an additional rotatable bond and a hydrogen bond acceptor carbonyl at this position [1]. In contrast, analogs such as 2-(2-(piperazin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile employ a direct N–C bond at the benzimidazole 2-position with no spacer [2]. The acetyl linker increases the distance between the benzimidazole and piperidine rings by approximately 2.4 Å and adds a carbonyl group capable of participating in key hydrogen bond interactions with target proteins, as demonstrated in crystallographic studies of acetyl-linked benzimidazole-piperidine kinase inhibitors .

conformational analysis molecular flexibility binding entropy

Nicotinonitrile at Pyridine 2-Position (vs. 3- or 4-Position or 6-Position Regioisomers) Determines Cyano Group Electronic Environment

The 2-oxy-nicotinonitrile substitution pattern in the target compound places the electron-withdrawing nitrile group ortho to the ether oxygen on the pyridine ring, creating a distinct electronic environment compared to 6-oxy-nicotinonitrile analogs (e.g., 6-((1-(4-phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile, CAS 1421505-86-3) where the nitrile is para to the oxygen attachment [1] [2]. This electronic difference affects the pKa of the pyridine nitrogen (estimated ~0.5–1.0 units lower for the 2-oxy isomer due to the ortho electron-withdrawing effect), which in turn influences solubility, hydrogen bonding capacity, and target binding interactions [3].

regiochemistry electron-withdrawing group metabolic stability

Procurement-Relevant Application Scenarios for 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797062-38-4)


CNS-Focused Kinase or Ion Channel Inhibitor Screening Libraries

With a TPSA of 84 Ų (below the 90 Ų CNS permeability threshold) and zero hydrogen bond donors (reducing P-gp efflux risk), this compound is an ideal candidate for inclusion in blood-brain barrier-permeable screening decks targeting CNS kinases, ion channels, or neurotransmitter receptors [4] [1]. Its moderate lipophilicity (XLogP = 2.3) further supports CNS drug-likeness, distinguishing it from more polar hydroxyl/amino analogs that have higher TPSA and HBD counts likely to impair brain penetration [3].

TRPC6 Inhibitor Lead Generation with a Structurally Divergent Scaffold

The C4-ether-linked nicotinonitrile regiochemistry represents an under-explored chemotype within the TRPC6 inhibitor field, where most potent compounds (e.g., IC₅₀ = 12 nM for the 2-N-linked benzimidazole scaffold [2]) use a different connectivity pattern. Medicinal chemistry teams can procure this compound as a structurally orthogonal starting point to explore novel binding modes, potentially overcoming resistance or selectivity limitations encountered with established TRPC6 inhibitor series [5].

Acetyl-Linker SAR Expansion for Benzimidazole-Piperidine Hybrid Libraries

The acetyl (–C(=O)CH₂–) spacer between benzimidazole and piperidine introduces a carbonyl H-bond acceptor and an additional rotatable bond not present in direct N–C linked analogs [3] . This compound serves as a versatile intermediate for parallel library synthesis: the acetyl carbonyl can be reduced, substituted, or used as a hydrogen bond anchor, enabling systematic exploration of linker SAR in kinase or GPCR modulator programs .

Physicochemical Benchmarking and Developability Profiling of Benzimidazole Hybrids

The combination of XLogP = 2.3, TPSA = 84 Ų, and zero HBDs makes this compound a useful reference standard for calibrating in vitro ADME assays (Caco-2 permeability, PAMPA-BBB, microsomal stability) within benzimidazole-piperidine chemical series [1] [4]. Its moderate properties allow it to serve as a 'neutral' baseline against which more polar or lipophilic analogs can be compared, helping teams identify structure-property relationship (SPR) trends that guide multiparameter optimization [4].

Quote Request

Request a Quote for 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.